Spinosyn D 17-pseudoaglycone
Overview
Description
Spinosyn D 17-pseudoaglycone is a macrolide compound derived from the selective hydrolysis of spinosyn D. Spinosyns are a class of natural products produced by the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal properties and are widely used in agricultural pest control.
Mechanism of Action
Target of Action
Spinosyn D 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors (nAChRs) of the insect nervous system . These receptors play a crucial role in the transmission of nerve signals, and their disruption leads to the insecticidal activity of the compound .
Mode of Action
The compound interacts with its targets by acting as an allosteric activator of the nAChRs . This interaction causes neuronal hyperexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The biosynthesis of spinosyns, including this compound, involves a complex series of biochemical pathways. These pathways involve the production of macrolides with a 21-carbon, 12-membered tetracyclic lactones attached to two deoxysugars, tri-O-methylrhamnose and forosamine . Labeling studies, analysis of biosynthetically blocked mutants, and the genetic identification of the spinosyn gene cluster have provided detailed information concerning the mechanism of spinosyn biosynthesis .
Pharmacokinetics
It’s known that the compound is a hydrolysis product of the minor insecticide component spinosyn d . This suggests that it may be produced in the environment or within organisms through the breakdown of spinosyn D. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The primary result of this compound’s action is the paralysis and death of insects. virescens), when used at concentrations up to 64 ppm .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is derived from the aerobic fermentation of Saccharopolyspora spinosa in aqueous growth media . Therefore, factors such as oxygen availability and the composition of the growth media could potentially influence the production and action of the compound.
Biochemical Analysis
Biochemical Properties
Spinosyn D 17-pseudoaglycone plays a role in biochemical reactions primarily as a hydrolysis product. It interacts with various enzymes and proteins during its formation and degradation. The hydrolysis of spinosyn D to form this compound involves the selective hydrolysis of the forosamine saccharide at the 17-position . This interaction is facilitated by specific hydrolytic enzymes that target the forosamine moiety. The biochemical properties of this compound are distinct from those of spinosyn D, as it lacks the forosamine saccharide, which is essential for the potent insecticidal activity of spinosyn D .
Cellular Effects
This compound has been shown to have limited effects on various types of cells and cellular processes compared to spinosyn D. It does not exhibit significant insecticidal activity, which suggests that its impact on cell signaling pathways, gene expression, and cellular metabolism is minimal . The absence of the forosamine saccharide in this compound may influence its interaction with cellular receptors and enzymes, potentially altering its cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific hydrolytic enzymes that facilitate the removal of the forosamine saccharide from spinosyn D . This hydrolysis reaction results in the formation of this compound, which lacks the forosamine moiety. The absence of this saccharide significantly reduces the compound’s insecticidal activity, as the forosamine moiety is crucial for binding to insect nicotinic acetylcholine receptors . Therefore, this compound does not exhibit the same molecular interactions as spinosyn D.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time have been studied to understand its stability and degradation. This compound is relatively stable under laboratory conditions, with a stability of up to four years when stored at -20°C
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. It is known that this compound is not lethal to tobacco budworms at concentrations up to 64 ppm This suggests that the compound has a relatively low toxicity profile compared to spinosyn D
Metabolic Pathways
This compound is involved in metabolic pathways related to its formation and degradation. The hydrolysis of spinosyn D to form this compound involves specific hydrolytic enzymes that target the forosamine saccharide . The metabolic pathways of this compound are distinct from those of spinosyn D, as the absence of the forosamine saccharide alters its interaction with metabolic enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It is likely that the compound’s transport and distribution are influenced by its lack of the forosamine saccharide, which may affect its interaction with cellular transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound has not been well-characterized. The absence of the forosamine saccharide may influence its targeting to specific cellular compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
Spinosyn D 17-pseudoaglycone is prepared by hydrolyzing the forosamine saccharide at the 17-position of spinosyn D under mild acidic conditions. The reaction involves dissolving spinosyn D in a suitable solvent, such as dichloromethane, and treating it with an acid catalyst. The reaction mixture is then washed with brine, dried over potassium carbonate, and evaporated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves fermentation of Saccharopolyspora spinosa, followed by selective hydrolysis of the forosamine saccharide. The fermentation process is optimized to maximize the yield of spinosyn D, which is then subjected to hydrolysis to produce the 17-pseudoaglycone derivative .
Chemical Reactions Analysis
Types of Reactions
Spinosyn D 17-pseudoaglycone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert the keto derivatives back to their original forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Keto derivatives of this compound.
Reduction: Reduced forms of the keto derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Spinosyn D 17-pseudoaglycone has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide chemistry and developing new synthetic methodologies.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new insecticides and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Spinosyn A: Another macrolide with similar insecticidal properties.
Spinetoram: A semisynthetic derivative of spinosyn with enhanced insecticidal activity.
Butenyl-spinosyns: A class of spinosyn analogs with a different side chain length at the C-21 position.
Uniqueness
Spinosyn D 17-pseudoaglycone is unique due to its specific structural modifications, which result in distinct chemical and biological properties. Its selective hydrolysis at the 17-position differentiates it from other spinosyn compounds and contributes to its unique insecticidal activity .
Properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-15-hydroxy-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O9/c1-8-20-10-9-11-28(35)18(3)30(37)27-15-25-23(26(27)16-29(36)42-20)12-17(2)22-13-21(14-24(22)25)43-34-33(40-7)32(39-6)31(38-5)19(4)41-34/h12,15,18-26,28,31-35H,8-11,13-14,16H2,1-7H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGPPEHRBUYMQU-QEGHUGIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301343056 | |
Record name | A 83543D pseudoaglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131929-55-0 | |
Record name | A 83543D pseudoaglycone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301343056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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